molecular formula C19H25ClN4O B6106347 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone

货号 B6106347
分子量: 360.9 g/mol
InChI 键: YVCVSAPQDYDIFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone, also known as Vabicaserin, is a novel drug candidate that has been investigated for its potential use in treating various psychiatric disorders. This compound belongs to the class of 5-HT2C receptor agonists and has shown promising results in preclinical studies.

作用机制

The 5-HT2C receptor is a subtype of the serotonin receptor that plays a crucial role in regulating mood, appetite, and sleep. 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone selectively activates this receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are known to modulate mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been found to modulate the activity of certain brain regions involved in regulating mood and behavior, such as the prefrontal cortex and the amygdala.

实验室实验的优点和局限性

One of the major advantages of using 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone in preclinical studies is its selectivity towards the 5-HT2C receptor, which minimizes off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal experiments.

未来方向

There are several potential future directions for the research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone. One possible avenue is investigating its efficacy in combination with other drugs for treating psychiatric disorders. Another direction is exploring its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of this compound and its safety profile in humans.
Conclusion
In conclusion, this compound is a promising drug candidate that has shown efficacy in preclinical studies for treating various psychiatric disorders. Its selectivity towards the 5-HT2C receptor and its impact on neurotransmitter levels make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in clinical settings.

合成方法

The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with piperazine to form the intermediate 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 3-methylbutanol and sodium hydride to obtain the final product, this compound.

科学研究应用

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in treating various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, this compound has shown efficacy in reducing the symptoms of these disorders by selectively activating the 5-HT2C receptor.

属性

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-14(2)3-6-16-13-18(25)22-19(21-16)24-11-9-23(10-12-24)17-7-4-15(20)5-8-17/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVSAPQDYDIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。